

Head-to-Head Comparison: Nirmatrelvir and Ensitrelvir for SARS-CoV-2

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Compound of Interest

Compound Name: Nirmatrelvir

Cat. No.: B3392351

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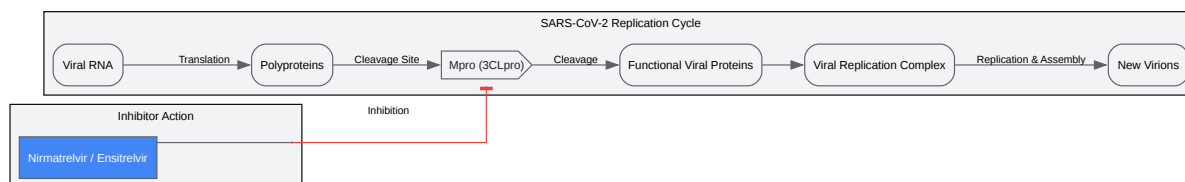
In the landscape of direct-acting oral antivirals against SARS-CoV-2, two prominent players have emerged: **Nirmatrelvir** (a key component of Paxlovid) and Ensitrelvir. Both drugs target the main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme for viral replication. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Both **Nirmatrelvir** and Ensitrelvir are inhibitors of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, which are essential for the virus's replication machinery. By inhibiting Mpro, these drugs prevent the virus from completing its life cycle.

Nirmatrelvir is a peptidomimetic, reversible, covalent inhibitor that targets the catalytic cysteine (Cys145) residue in the Mpro active site. It is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the metabolism of **Nirmatrelvir**, thereby increasing its plasma concentration and therapeutic efficacy.

Ensitrelvir, on the other hand, is a non-peptidic, non-covalent inhibitor of Mpro. It was developed to have a high affinity for the Mpro active site without the need for a pharmacokinetic booster like ritonavir. This difference in formulation has implications for potential drug-drug interactions.



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Mechanism of Action of 3CL Protease Inhibitors.

In Vitro Efficacy

The in vitro efficacy of antiviral compounds is typically measured by their 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), and the inhibitor constant (K_i). A lower value indicates greater potency. Both **Nirmatrelvir** and Ensitrelvir have demonstrated potent in vitro activity against a range of SARS-CoV-2 variants.

Parameter	Nirmatrelvir	Ensitrelvir	SARS-CoV-2 Variant	Cell Line	Reference
IC50	0.0158 ± 0.0105 µM	Not Reported	JN.1	Not Specified	[1]
IC50	0.060 ± 0.011 µM	Not Reported	LB.1	Not Specified	[1]
IC50	0.090 ± 0.051 µM	Not Reported	KP.3.1.1	Not Specified	[1]
IC50	0.0301 ± 0.0114 µM	Not Reported	WA1/2020	Not Specified	[1]
EC50	Not Reported	0.22–0.52 µM	Omicron (BA.1.1, BA.2, BA.2.75, BA.4, BA.5, BQ.1.1, XBB.1, XE), Mu, Lambda, Theta	VeroE6T	[2]
EC90	32.9 ± 2.9 nM	51.4 ± 18.2 nM	Delta	MucilAir™	[3][4]
EC90	Comparable to Nirmatrelvir	Comparable to Nirmatrelvir	Omicron BA.1	MucilAir™	[3]

In Vivo Efficacy

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. Both mice and Syrian hamsters have been used to model SARS-CoV-2 infection.

Mouse Models

In K18-hACE2 transgenic mice, which express the human ACE2 receptor, **Nirmatrelvir** treatment (1000 mg/kg, twice daily) starting 12 hours post-infection resulted in significant reductions in lung viral load for various Omicron subvariants, with a more pronounced effect compared to the ancestral WA1/2020 strain.[1][5][6][7] Specifically, a 4.267 log PFU reduction was observed for JN.1, compared to a 1.413 log PFU reduction for WA1/2020.[5]

A direct comparison in a mouse-adapted SARS-CoV-2 (MA-P10 strain) model showed that Ensitrelvir at 32 mg/kg had greater antiviral activity in the lungs than **Nirmatrelvir** at 1000 mg/kg.[3][4]

Hamster Models

In Syrian hamsters infected with the Omicron BA.2 variant, Ensitrelvir (12.5 and 50 mg/kg) and **Nirmatrelvir** (250 and 750/250 mg/kg) both improved body-weight loss.[3] At 4 days post-infection, both drugs showed antiviral activity in the lungs.[3] Notably, Ensitrelvir at both doses demonstrated greater antiviral activity in the nasal turbinates compared to **Nirmatrelvir**. [3] Another study using a hamster aerosol transmission model showed that Ensitrelvir could suppress virus shedding in infected hamsters and protect uninfected hamsters from aerosol transmission in a dose-dependent manner.[8]

Animal Model	Drug	Dosage	SARS-CoV-2 Variant	Key Findings	Reference
K18-hACE2 Mice	Nirmatrelvir	1000 mg/kg, BID	Omicron subvariants (JN.1, LB.1, KP.3.1.1), WA1/2020	Significant reduction in lung viral titers; greater efficacy against Omicron subvariants.	[1] [5] [6] [7]
BALB/cAJcl Mice	Ensitrelvir	16 and 32 mg/kg	Mouse-adapted (MA-P10)	32 mg/kg Ensitrelvir showed greater lung viral load reduction than 1000 mg/kg Nirmatrelvir.	[3] [4]
BALB/cAJcl Mice	Nirmatrelvir	1000 mg/kg	Mouse-adapted (MA-P10)	Reduced lung viral load.	[3] [4]
Syrian Hamsters	Ensitrelvir	12.5 and 50 mg/kg, BID	Omicron BA.2	Improved body weight; reduced viral load in lungs and nasal turbinates; greater activity in nasal turbinates.	[3]

Syrian Hamsters	Nirmatrelvir	250 and 750/250 mg/kg, BID	Omicron BA.2	Improved body weight; reduced viral load in lungs.	[3]
Syrian Hamsters	Ensitrelvir	750 mg/kg	Not specified	Suppressed virus shedding and prevented aerosol transmission.	[8]

Clinical Efficacy and Safety

A head-to-head, open-label, randomized controlled trial directly compared the antiviral effects of Ensitrelvir and ritonavir-boosted **Nirmatrelvir** in low-risk adult outpatients with early symptomatic COVID-19.[9][10][11]

Parameter	Nirmatrelvir/ritonavir	Ensitrelvir	Reference
Viral Clearance Half-life	5.2 hours	5.9 hours	[9][10]
Viral Clearance vs. No Drug	116% faster	82% faster	[12]
Viral Clearance (Head-to-Head)	16% faster than Ensitrelvir	-	[9][10][12]
Viral Rebound	7% (15/207)	5% (10/202)	[9][10]
Symptom Resolution vs. No Drug	38% faster	32% faster	[12]

Safety and Tolerability

Both drugs are generally well-tolerated. Common adverse events for **Nirmatrelvir**/ritonavir include dysgeusia (altered taste), diarrhea, and nausea.[13][14] For Ensitrelvir, commonly reported adverse events include a transient decrease in high-density lipoprotein and an

increase in blood triglycerides.[15][16] In the head-to-head trial, Ensitrelvir was noted to not cause dysgeusia.[9][10]

Adverse Event	Nirmatrelvir/ritonavir	Ensitrelvir	Reference
Dysgeusia	Commonly reported (up to 17.55%)	Not reported in head-to-head trial	[9][10][13]
Diarrhea	Commonly reported (up to 8.80%)	Reported	[13][15]
Nausea	Reported	Reported	[13][15]
Decreased HDL	Not a primary reported AE	Commonly reported	[15][16]
Increased Triglycerides	Not a primary reported AE	Commonly reported	[16]

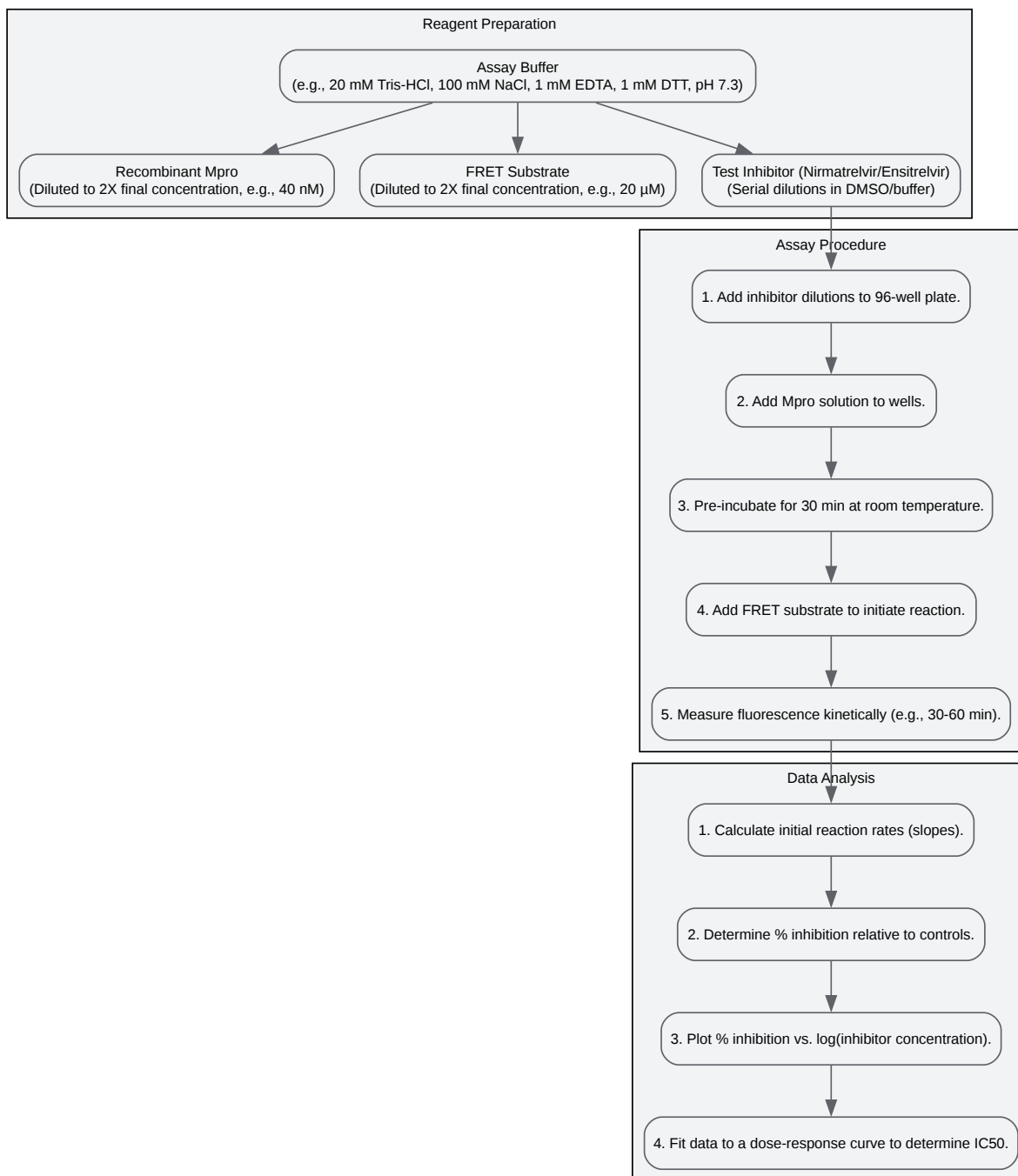
Pharmacokinetics

Parameter	Nirmatrelvir (with Ritonavir)	Ensitrelvir	Reference
Booster Required	Yes (Ritonavir)	No	[17][18]
Dosing	Twice daily	Once daily	[16]
Drug-Drug Interactions	Higher potential due to Ritonavir (CYP3A4 inhibitor)	Lower potential	[17][18]

Experimental Protocols

In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.



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Workflow for an in vitro Mpro enzymatic inhibition assay.

Detailed Steps:

- **Reagent Preparation:** Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Dilute recombinant Mpro and FRET substrate to a 2X working concentration in the assay buffer. Prepare serial dilutions of the test inhibitor.[\[19\]](#)
- **Assay Setup:** In a 96-well plate, add the serially diluted inhibitor. Add the 2X Mpro solution to each well and pre-incubate for approximately 30 minutes at room temperature to allow for inhibitor binding.[\[19\]](#)
- **Reaction Initiation and Measurement:** Initiate the enzymatic reaction by adding the 2X FRET substrate solution. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 30-60 minutes.[\[19\]](#)
- **Data Analysis:** Calculate the initial reaction rates from the linear portion of the kinetic reads. Determine the percentage of inhibition for each inhibitor concentration relative to no-inhibitor controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[\[19\]](#)

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay determines the concentration of an inhibitor required to protect cells from virus-induced cell death.

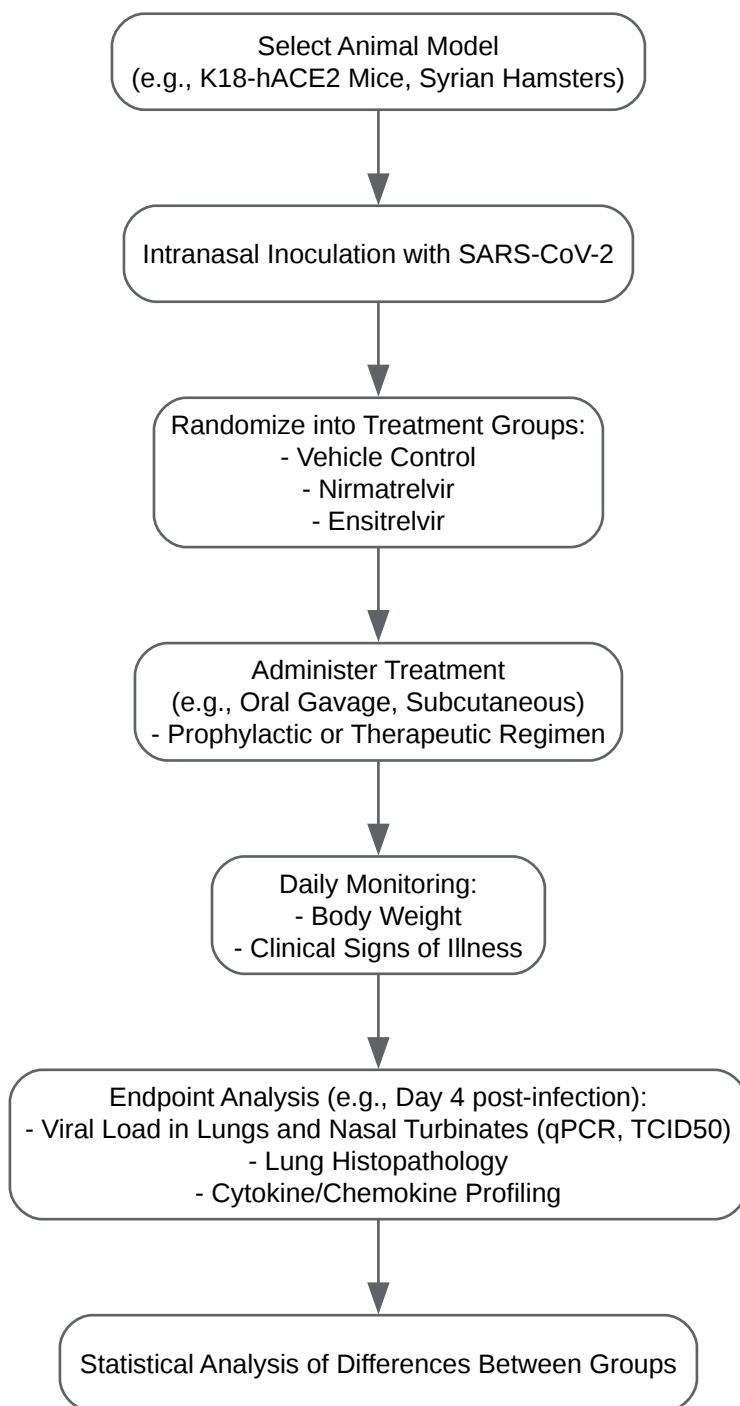
Detailed Steps:

- **Cell Seeding:** Seed a susceptible cell line (e.g., VeroE6) into 96-well plates and incubate overnight.[\[20\]](#)
- **Compound Addition and Infection:** Add serial dilutions of the test compound to the cells. Subsequently, infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.002.[\[20\]](#) Include virus control (cells with virus, no compound) and cell control (cells without virus or compound) wells.
- **Incubation:** Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[\[20\]](#)

- **Quantification of Cell Viability:** Assess cell viability using methods such as staining with crystal violet or measuring cellular ATP levels (e.g., CellTiter-Glo).[\[20\]](#)[\[21\]](#)
- **Data Analysis:** The percentage of CPE inhibition is calculated relative to the controls. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antiviral Efficacy Testing in Animal Models

This generalized workflow outlines the key steps for evaluating the efficacy of antiviral compounds in animal models of SARS-CoV-2 infection.



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Workflow for in vivo antiviral efficacy testing.

Detailed Steps:

- **Animal Model and Infection:** Utilize a relevant animal model, such as K18-hACE2 transgenic mice or Syrian hamsters.[3][5] Inoculate the animals intranasally with a specific strain and titer of SARS-CoV-2.[3][5]
- **Treatment:** Randomize animals into treatment groups (vehicle control, **Nirmatrelvir**, Ensitrelvir). Administer the drugs according to a defined prophylactic or therapeutic regimen, dosage, and route (e.g., oral gavage).[3][5]
- **Monitoring and Endpoints:** Monitor the animals daily for clinical signs of disease, including body weight changes.[3][5] At a predetermined endpoint (e.g., day 4 post-infection), euthanize the animals and collect tissues (lungs, nasal turbinates) for analysis.[3][5]
- **Analysis:** Quantify viral load in the tissues using methods such as quantitative polymerase chain reaction (qPCR) or a 50% tissue culture infectious dose (TCID50) assay.[3] Assess lung pathology through histopathological examination and scoring. Analyze inflammatory markers by measuring cytokine and chemokine levels.[5]
- **Statistical Analysis:** Compare the outcomes between the treatment and control groups to determine the statistical significance of any observed antiviral effects.

Conclusion

Both **Nirmatrelvir** and Ensitrelvir are potent inhibitors of the SARS-CoV-2 main protease with demonstrated in vitro and in vivo efficacy. **Nirmatrelvir**, as part of the Paxlovid regimen, has shown strong clinical efficacy but requires co-administration with ritonavir, which increases the potential for drug-drug interactions. Ensitrelvir offers the advantage of once-daily dosing without a pharmacokinetic booster, potentially reducing the risk of such interactions. Head-to-head clinical data suggest that while **Nirmatrelvir** may have a slightly faster viral clearance rate, both drugs significantly accelerate viral clearance compared to no treatment and are well-tolerated. The choice between these two antivirals in a clinical or research setting may depend on factors such as the patient's concomitant medications, dosing convenience, and specific viral variant of concern. Further direct comparative studies will continue to refine our understanding of the relative merits of these important therapeutic agents.

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